
(3E,6E,9E)-17-bromoheptadeca-3,6,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is characterized by its unique structure, which includes three conjugated double bonds and a bromine atom at the 17th position of the heptadecatriene chain. Its molecular formula is C17H29Br, and it has a molecular weight of 313.32 g/mol .
Méthodes De Préparation
The synthesis of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene typically involves the use of organic synthesis techniques. One common method includes the bromination of heptadecatriene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The double bonds in the heptadecatriene chain can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized products.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to saturate the double bonds, resulting in a fully saturated heptadecane derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving brominated organic molecules.
Medicine: Research into the potential therapeutic applications of brominated compounds may involve (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene as a model compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene involves its interaction with molecular targets through its bromine atom and conjugated double bonds. The bromine atom can participate in electrophilic substitution reactions, while the double bonds can undergo addition reactions. These interactions can affect various molecular pathways, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene include other brominated alkenes and polyenes, such as:
(Z,Z,Z)-1-Bromo-3,6,9-Dodecatriene: A shorter chain analogue with similar reactivity.
(Z,Z,Z)-17-Chloro-3,6,9-Heptadecatriene: A chlorine-substituted analogue with different reactivity due to the presence of chlorine instead of bromine.
(Z,Z,Z)-17-Iodo-3,6,9-Heptadecatriene: An iodine-substituted analogue with unique properties due to the larger atomic size of iodine.
The uniqueness of (Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene lies in its specific combination of bromine substitution and conjugated double bonds, which confer distinct chemical and physical properties compared to its analogues.
Propriétés
Formule moléculaire |
C17H29Br |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(3E,6E,9E)-17-bromoheptadeca-3,6,9-triene |
InChI |
InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |
Clé InChI |
XCOGOHIQANKSLF-IUQGRGSQSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCBr |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
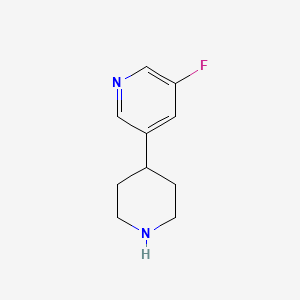
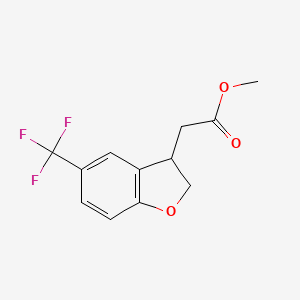
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)

![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)
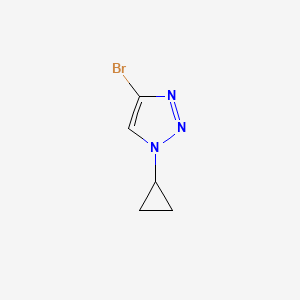
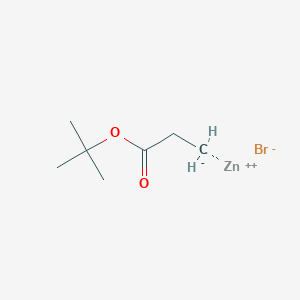
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)
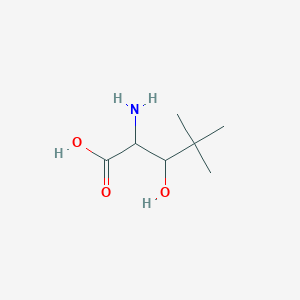
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
